N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1243006-94-1
VCID: VC4208235
InChI: InChI=1S/C21H19N5O2S/c1-2-15-8-6-7-11-17(15)22-18(27)14-29-21-24-23-19-20(28)25(12-13-26(19)21)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,22,27)
SMILES: CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.48

N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

CAS No.: 1243006-94-1

Cat. No.: VC4208235

Molecular Formula: C21H19N5O2S

Molecular Weight: 405.48

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide - 1243006-94-1

Specification

CAS No. 1243006-94-1
Molecular Formula C21H19N5O2S
Molecular Weight 405.48
IUPAC Name N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H19N5O2S/c1-2-15-8-6-7-11-17(15)22-18(27)14-29-21-24-23-19-20(28)25(12-13-26(19)21)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,22,27)
Standard InChI Key AMDSNHXXUGYHCR-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4

Introduction

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but similar compounds typically have complex formulas reflecting their heterocyclic structures.

  • Molecular Weight: Expected to be in the range of similar triazolopyrazinone derivatives, which often have molecular weights around 400 g/mol or higher.

Synthesis and Chemical Reactivity

The synthesis of N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H- triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide likely involves multi-step organic synthesis techniques. While specific synthetic routes for this compound have not been documented, general approaches may include the formation of the triazolo-pyrazine core followed by the introduction of the sulfanyl and acetamide groups.

Potential Chemical Reactions

  • Nucleophilic Substitutions: Possible due to the presence of functional groups like the sulfanyl group.

  • Electrophilic Additions: Could occur at the heterocyclic core or other reactive sites.

Biological Activities and Potential Applications

Although specific biological activities of N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H- triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide have not been reported, compounds with similar structural features have shown promise in various therapeutic areas. These include antimicrobial and antiproliferative activities, suggesting potential applications in drug discovery programs targeting infectious diseases or cancer.

Data Table: Comparison with Similar Compounds

CompoundChemical FormulaMolecular Weight (g/mol)Potential Biological Activities
N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H- triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamideNot specifiedApproximately 417.5Antimicrobial, Antiproliferative
N-(2-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H- triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamideNot specifiedExpected >400Potential Antimicrobial, Antiproliferative

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